molecular formula C23H21FN4O2 B2714406 N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide CAS No. 953245-13-1

N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide

Cat. No.: B2714406
CAS No.: 953245-13-1
M. Wt: 404.445
InChI Key: KUMJEKRCLODNIX-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide is a complex organic compound with a unique structure that includes a fluoro-substituted phenyl ring and a methoxyimidazo[1,2-b]pyridazinyl moiety

Mechanism of Action

Target of Action

The primary target of N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide is Kynurenine monooxygenase (KMO) . KMO is a key enzyme in the kynurenine pathway, which is involved in the metabolism of the amino acid tryptophan .

Mode of Action

This compound: acts as an inhibitor of KMO . By inhibiting KMO, it prevents the conversion of kynurenine to 3-hydroxykynurenine, thereby shifting the pathway towards the production of kynurenic acid .

Biochemical Pathways

The compound affects the kynurenine pathway, a major route of tryptophan metabolism . By inhibiting KMO, it increases the production of kynurenic acid, a neuroprotective agent . This shift in the pathway can have downstream effects on neurological function and potentially provide therapeutic benefits in conditions such as Huntington’s disease .

Pharmacokinetics

The ADME properties of This compound Related compounds have demonstrated high brain permeability and a long-lasting pharmacokinetics profile in animal models . These properties suggest that the compound may have good bioavailability and could reach its target sites in the brain effectively .

Result of Action

The molecular and cellular effects of This compound ’s action are primarily related to its impact on the kynurenine pathway . By increasing the production of kynurenic acid, it may exert neuroprotective effects . In animal models, administration of a related compound increased levels of kynurenic acid in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide typically involves multi-step organic synthesis. The process begins with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the fluoro and methoxy groups. The final step involves the coupling of the substituted phenyl ring with the butanamide moiety under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro and methoxy groups can be substituted under appropriate conditions using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxyacetamide
  • N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide

Uniqueness

N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O2/c1-3-17(15-7-5-4-6-8-15)23(29)26-19-13-16(9-10-18(19)24)20-14-28-21(25-20)11-12-22(27-28)30-2/h4-14,17H,3H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMJEKRCLODNIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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